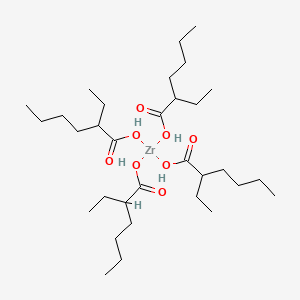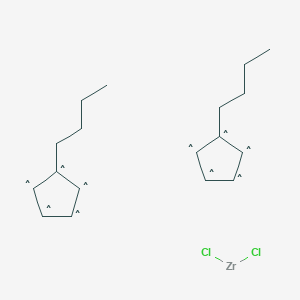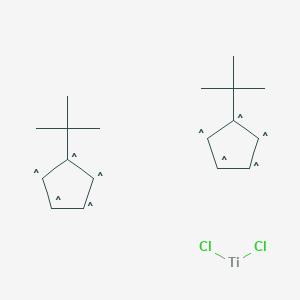
Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is also known by its systematic name: bis(2-tert-butylcyclopenta-1,3-dien-1-yl)titanium(2+) dichloride .
- The compound features two tert-butylcyclopentadienyl ligands (C9H13) coordinated to a central titanium atom, along with two chloride ions.
Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride: (chemical formula: CHClTi) is a coordination compound containing titanium in the +4 oxidation state.
Métodos De Preparación
Synthetic Routes: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride can be synthesized through the reaction of tert-butylcyclopentadiene with titanium tetrachloride.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 150-200°C) in an inert solvent (such as toluene or hexane).
Industrial Production: While not widely used industrially, the compound can be prepared on a larger scale using similar methods.
Análisis De Reacciones Químicas
Reactivity: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride serves as a versatile catalyst in various organic transformations.
Common Reagents and Conditions: It participates in reactions such as hydrosilylation, polymerization, and cross-coupling reactions.
Major Products: The major products depend on the specific reaction, but examples include functionalized silanes and polymers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Limited applications, but its reactivity with silanes is relevant to materials science and drug delivery.
Industry: Niche applications in the production of specialty polymers and materials.
Mecanismo De Acción
- The compound’s mechanism of action primarily involves its role as a Lewis acid catalyst, facilitating reactions by coordinating with substrates and activating them for further transformations.
- Molecular targets and specific pathways are context-dependent and vary based on the reaction being catalyzed.
Comparación Con Compuestos Similares
Uniqueness: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride stands out due to its tert-butylcyclopentadienyl ligands, which provide steric bulk and influence its reactivity.
Similar Compounds: Other related compounds include cyclopentadienyltitanium(IV) trichloride and methylcyclopentadienyltitanium(IV) dichloride.
Propiedades
Fórmula molecular |
C18H26Cl2Ti |
|---|---|
Peso molecular |
361.2 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
VUWPOFFYSGYZQR-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



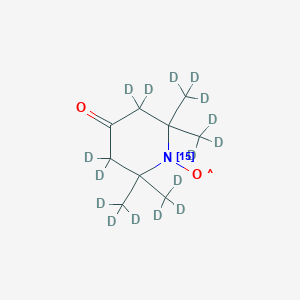
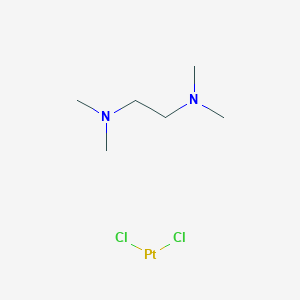
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)


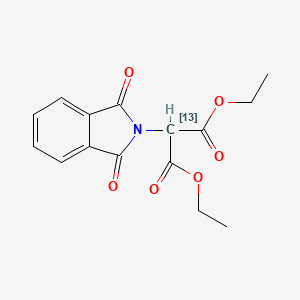


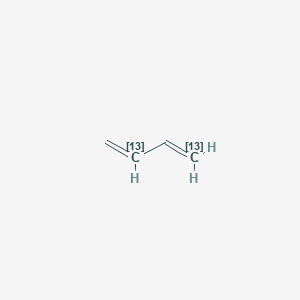
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

